6-Amino-1-benzyl-5-bromouracil

Purine synthesis Protecting group strategy Regioselectivity

6-Amino-1-benzyl-5-bromouracil (CAS 72816-87-6) is a bifunctional uracil building block enabling regioselective synthesis of 7-methylxanthines and 7-methyluric acids. The N1-benzyl group directs C5 substitution exclusively, while C5-bromine provides a facile leaving group-a protection strategy unavailable with simpler analogs. • Key intermediate in patented antiasthmatic xanthine routes (US 5314890A), validated at 50 g scale • Direct precursor to 6-amino-1-benzyl-5-(methylamino)uracil for anti-HIV NNRTI libraries • Supplied with CoA; ≥95% HPLC purity; worldwide shipping available.

Molecular Formula C11H10BrN3O2
Molecular Weight 296.12 g/mol
CAS No. 72816-87-6
Cat. No. B015026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-benzyl-5-bromouracil
CAS72816-87-6
Synonyms6-Amino-5-bromo-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione; 
Molecular FormulaC11H10BrN3O2
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)Br)N
InChIInChI=1S/C11H10BrN3O2/c12-8-9(13)15(11(17)14-10(8)16)6-7-4-2-1-3-5-7/h1-5H,6,13H2,(H,14,16,17)
InChIKeyMKHMQYHCJPMREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-benzyl-5-bromouracil Procurement Overview


6-Amino-1-benzyl-5-bromouracil (CAS 72816-87-6) is a tri-substituted uracil derivative within the 6-aminouracil class, bearing a benzyl protecting group at N1 and a bromine atom at C5 [1]. Its molecular formula is C₁₁H₁₀BrN₃O₂, with a molecular weight of 296.12 g/mol, a melting point of 220–222 °C, and limited solubility in DMF, DMSO, and aqueous base . It is predominantly utilized as a synthetic intermediate rather than a final bioactive molecule, with its primary documented role being a key building block in the synthesis of 7-methylxanthines and 7-methyluric acids via nucleophilic substitution at C5 [1].

Why 6-Amino-1-benzyl-5-bromouracil Is Irreplaceable


In-class compounds such as 6-amino-5-bromouracil (CAS 6312-73-8) or 6-amino-1-benzyluracil (CAS 41862-11-7) lack the precise orthogonal protection required for regioselective elaboration. The N1-benzyl group in 6-amino-1-benzyl-5-bromouracil functions as an essential blocking group that directs substitution exclusively to C5, while the C5-bromine provides a facile leaving group for nucleophilic displacement [1]. Substituting with 6-amino-5-bromouracil (which lacks N1 protection) leads to competing reactivity at N1 versus C5, while 6-amino-1-benzyluracil (lacking C5 halogen) cannot undergo the requisite nucleophilic substitution. This bifunctional protection strategy is central to patented synthetic routes yielding 1,7-disubstituted xanthines with antiasthmatic activity [2].

6-Amino-1-benzyl-5-bromouracil: Comparative Evidence


N1-Benzyl Protection Ensures Regioselectivity

In the Hutzenlaub & Pfleiderer (1979) synthetic route, 6-amino-1-benzyl-5-bromouracil undergoes nucleophilic substitution at C5 with methylamine to yield 6-amino-1-benzyl-5-(methylamino)uracil exclusively, while the N1-benzyl group remains intact, preventing undesired alkylation at N1 [1]. By contrast, 6-amino-5-bromouracil (CAS 6312-73-8), which lacks the N1-benzyl protecting group, is subject to competing reactivity at both N1 and N3, leading to regioisomeric mixtures that reduce yield and complicate purification. The benzyl group is subsequently removable by catalytic hydrogenation (Pd/C, aqueous ammonia) in downstream 5-formyl and 5-ethoxycarbonyl intermediates, enabling full deprotection to the target xanthine scaffold [1].

Purine synthesis Protecting group strategy Regioselectivity

Key Intermediate in Patented Xanthine Synthesis

US Patent US5314890A explicitly names 6-amino-1-benzyl-5-bromo-2,4(1H,3H)-pyrimidinedione (Compound 2) as the starting material for preparing 1,7-disubstituted xanthine derivatives with antiasthmatic activity [1]. The patent specifies a two-step sequence: reaction with primary alkylamines (e.g., isobutylamine) at 100 °C in DMF yields 6-amino-5-alkylamino-1-benzyl-2,4(1H,3H)-pyrimidinediones, which are formylated at 90 °C with 98% formic acid, then alkylated and debenzylated to afford the final pharmacologically active xanthines. The closest non-benzylated analog, 6-amino-5-bromouracil, is not cited in this patent route because the N1-benzyl group is structurally required to block N1 alkylation during the formylation and subsequent alkylation steps.

Medicinal chemistry Patent synthesis Xanthine derivatives

Lipophilicity & Solubility Advantage

6-Amino-1-benzyl-5-bromouracil has a computed XLogP3 of 1.1 and a predicted LogP (ACD/Labs) of 0.47, reflecting the hydrophobic contribution of the N1-benzyl group [1]. In contrast, 6-amino-5-bromouracil (CAS 6312-73-8, MW 206.00) has a significantly lower predicted LogP (approximately –0.5 to 0.0 based on its smaller, more polar structure lacking the benzyl moiety). This ~1–1.5 log unit difference in lipophilicity translates to an approximately 10- to 30-fold difference in octanol-water partition coefficient, affecting extraction, chromatography, and membrane permeability properties. Solubility data indicate that 6-amino-1-benzyl-5-bromouracil is only slightly soluble in DMF, DMSO, and methanol (heated), and slightly soluble in aqueous base, whereas 6-amino-5-bromouracil, being more polar, exhibits higher aqueous solubility .

Physicochemical properties LogP Solubility

Commercial Purity Specifications

Commercially available 6-amino-1-benzyl-5-bromouracil from Toronto Research Chemicals (TRC, cat. A596500) and AKSci (cat. 1302AC) is specified at ≥95% purity by HPLC, with a melting point of 220–222 °C, and recommended long-term storage at –20 °C . The close analog 6-amino-1-benzyluracil (CAS 41862-11-7, the debrominated precursor) is also available from TRC (cat. A601760) but lacks the C5-bromine required for nucleophilic displacement chemistry. Purity specifications for 6-amino-5-bromouracil from various suppliers range from 95% to 98%, but that compound is not suitable for the same synthetic applications due to the absence of the N1-benzyl protecting group.

Quality control Purity specification Procurement

6-Amino-1-benzyl-5-bromouracil Applications


7-Methylxanthine & 7-Methyluric Acid Synthesis

This compound is the documented starting material for synthesizing 7-methylxanthines (compounds 12–15) and 7-methyluric acids (compounds 16–19) as described by Hutzenlaub & Pfleiderer (1979) [1]. In this route, 6-amino-1-benzyl-5-bromouracil reacts with methylamine to install a methylamino group at C5, followed by formylation, cyclization, and optional debenzylation. The N1-benzyl group is essential during the substitution step and can be removed later by catalytic hydrogenation (Pd/C in aqueous ammonia) when compatible functional groups are present (e.g., 5-formyl and 5-ethoxycarbonyl intermediates). This scenario is most applicable to medicinal chemistry groups synthesizing purine-based compound libraries or process chemistry teams scaling intermediates for adenosine receptor antagonist programs.

1,7-Disubstituted Antiasthmatic Xanthines

US Patent US5314890A provides a validated route from 6-amino-1-benzyl-5-bromo-2,4(1H,3H)-pyrimidinedione to 1,7-disubstituted xanthines with antiasthmatic activity [1]. The procedure demonstrates a 50 g scale reaction with isobutylamine in DMF at 90–100 °C (3 h), followed by formylation (98% formic acid, 90 °C, 45 min), alkylation, and debenzylation. This scenario is directly relevant to pharmaceutical research organizations pursuing xanthine-based respiratory therapeutics and seeking a reproducible, patent-documented synthetic entry point.

Precursor for HIV NNRTI Development

6-Amino-1-benzyl-5-bromouracil serves as the direct precursor to 6-amino-1-benzyl-5-(methylamino)uracil (CAS 72816-88-7), which itself is a key intermediate in the synthesis of uracil-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) with anti-HIV-1 activity. The displacement of bromine by methylamine proceeds under mild conditions (40% aqueous methylamine, 24 h, room temperature) as described in synthesis protocols [1]. Researchers engaged in antiviral drug discovery targeting HIV-1 reverse transcriptase allosteric sites should procure this compound as a reliable starting material for building 5-substituted-6-amino-1-benzyluracil libraries.

Reference Standard for Analytical Methods

With its well-defined melting point (220–222 °C), established HPLC purity specification (≥95%), and availability from multiple reputable suppliers (TRC, Santa Cruz Biotechnology, AKSci), 6-amino-1-benzyl-5-bromouracil can serve as a reference standard for calibrating HPLC methods, validating LC-MS protocols, or as a system suitability standard in analytical laboratories [1]. Its distinct UV chromophore (uracil core with bromine and benzyl substituents) and characteristic mass spectrum (monoisotopic mass 294.9956 Da) provide reliable detection parameters for method development.

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